3-Phenylbenzylamine
Description
Significance and Research Trajectory of 3-Phenylbenzylamine
This compound and its isomers are recognized as important intermediates in the synthesis of a variety of organic compounds. chemimpex.com The presence of the biphenyl (B1667301) group and the reactive amine functionality allows for a wide range of chemical modifications, making it a valuable precursor in medicinal chemistry and materials science. chemimpex.comsigmaaldrich.com
The research trajectory of substituted benzylamines, including phenyl-substituted derivatives like this compound, has been notably influenced by their potential biological activities. For instance, derivatives of benzylamines with an additional phenyl ring have been investigated for their antifungal properties. nih.gov These studies have shown that the distance between the two phenyl groups and the nature of the chemical spacer are critical factors for their antifungal potency. nih.gov Specifically, the incorporation of a 4-benzylbenzylamine side chain has led to the identification of highly active antifungal compounds. nih.gov
In the field of oncology research, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.gov The synthesis of these inhibitors often involves the use of substituted benzylamines, highlighting the importance of this class of compounds in the development of new therapeutic agents. nih.govacs.org Research has shown that substitution at the 4-position of the benzylamine (B48309) with a phenyl ring is well-tolerated and can lead to compounds with significant inhibitory activity against non-small cell lung cancer cells. acs.org
Furthermore, this compound hydrochloride is utilized in biochemical research, particularly in studies related to enzyme inhibition and receptor binding, which are crucial for understanding biochemical pathways and identifying potential therapeutic targets. chemimpex.com Its utility extends to the synthesis of specialty chemicals and polymers, contributing to the development of advanced materials. chemimpex.com The compound's ability to enhance solubility and stability makes it a valuable component in various formulations, including in the production of antihistamines. chemimpex.com
The following table provides a summary of the key physicochemical properties of this compound and its hydrochloride salt, which are essential for its application in research and synthesis.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C13H13N | C13H13N·HCl |
| Molecular Weight | 183.25 g/mol | 219.71 g/mol |
| Appearance | Solid | White to off-white solid |
| CAS Number | 177976-49-7 | 870837-46-0 |
Data sourced from multiple chemical suppliers and databases. chemimpex.comnih.govsigmaaldrich.com
Historical Context of Benzylamine Derivatives in Chemical Sciences
The study of benzylamine derivatives is rooted in the broader history of amine chemistry. Benzylamine itself, with the chemical formula C6H5CH2NH2, is a simple yet important organic compound consisting of a benzyl (B1604629) group attached to an amine functional group. wikipedia.org It has long been used as a precursor in organic synthesis and for the industrial production of numerous pharmaceuticals. wikipedia.org One of the earliest methods for its production was accidentally discovered by Rudolf Leuckart through the reaction of benzaldehyde (B42025) with formamide, a process now known as the Leuckart reaction. wikipedia.org Industrial synthesis of benzylamine is primarily achieved through the reaction of benzyl chloride with ammonia (B1221849). wikipedia.org
The functional versatility of the benzylamine scaffold has led to the development of a vast number of derivatives through substitutions on the phenyl ring or the nitrogen atom. These modifications have been a cornerstone of medicinal chemistry for decades. For example, the hydrochloride salt of benzylamine was used to treat motion sickness during the Mercury-Atlas 6 mission. wikipedia.org
The introduction of a phenyl group to the benzylamine structure, creating phenylbenzylamine isomers, represents a significant step in the evolution of this class of compounds. This modification introduces a biphenyl moiety, which can influence the molecule's steric and electronic properties, often leading to enhanced biological activity. The development of phenyl-substituted benzylamine antimycotics in the early 1990s demonstrated the potential of this structural motif in creating more potent therapeutic agents. nih.gov These compounds were found to be significantly more effective against certain fungal strains, like Candida albicans, than their predecessors. nih.gov
The ongoing exploration of benzylamine derivatives in various fields, from catalysis to the synthesis of bioactive molecules, underscores their enduring importance in the chemical sciences. mdpi.comacs.org The ability to systematically modify the structure of benzylamine and its derivatives allows researchers to fine-tune their properties for specific applications, a principle that continues to drive innovation in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
(3-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHABRRJMGVELW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375136 | |
| Record name | 3-Phenylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177976-49-7 | |
| Record name | 3-Phenylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Phenylbenzylamine and Its Derivatives
Established Synthetic Pathways
Several well-developed synthetic routes exist for the preparation of 3-phenylbenzylamine and related structures. These pathways leverage different chemical transformations to construct the target molecule.
Reductive Amination Approaches
Reductive amination is a widely used technique for the synthesis of amines, involving the reaction of a carbonyl compound with an amine source followed by reduction of the intermediate imine or iminium ion. jove.com This approach is versatile and can be applied to the synthesis of primary, secondary, and tertiary amines depending on the starting materials. jove.com
The reductive amination of aldehydes with amines is a common method for synthesizing primary amines. This process typically involves the condensation of an aldehyde with an amine to form an imine, which is subsequently reduced to the desired amine. derpharmachemica.comorganic-chemistry.org Various reducing agents can be employed, including metal hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). jove.comorganic-chemistry.org
Research has explored one-pot, two-step reductive amination of aldehydes using hydroxylammonium chloride for the amination step, followed by reduction with stannous chloride or a zinc/hydrochloride acid system. derpharmachemica.comtandfonline.com This method is reported to be applicable to both aliphatic and aromatic aldehydes, offering operational simplicity and mild reaction conditions. derpharmachemica.comtandfonline.com Another study optimized metal hydride/ammonia (B1221849) mediated reductive amination of aldehydes to selectively prepare primary amines with minimal byproduct formation, utilizing ammonia as the nitrogen source and NaBH₃CN as the reducing agent under controlled pH conditions. organic-chemistry.orgnih.gov
In the context of solid-phase organic synthesis, reductive amination of polymer-bound aldehydes with amines and sodium triacetoxyborohydride has been demonstrated to yield polymer-bound amines, which can then be further functionalized. acs.orgnih.gov
Reductive amination can also be applied to ketones like acetophenone (B1666503) to synthesize amines, typically secondary or tertiary amines depending on the amine partner. nih.gov The reaction involves the formation of an imine from acetophenone and the amine, followed by reduction. nih.gov
Studies have investigated the reductive amination of acetophenone catalyzed by ruthenium complexes, using ammonium (B1175870) formate (B1220265) as the hydrogen and amine source. sioc-journal.cn This method can yield α-phenylethylamine, N-(1-phenylethyl)formamide, and α-phenylethanol, with reaction outcomes influenced by temperature. sioc-journal.cn Biocatalytic methods using imine reductases (IREDs) have also been explored for the asymmetric reductive amination of ketones, including acetophenone, with amines like methylamine. nih.govrsc.orgwhiterose.ac.uk While acetophenone has been noted as a poor substrate in some biocatalytic reductive amination studies with ammonia or methylamine, optimization efforts have shown improved conversions. rsc.orgwhiterose.ac.uk
Electrocatalytic reductive amination offers a more sustainable approach to C-N bond formation, utilizing electrical energy as the driving force for the reduction step. rsc.orgacs.org This technique aims to avoid the need for stoichiometric chemical reductants or hazardous hydrogen gas. rsc.org
Recent research in electrocatalytic reductive amination has focused on using aqueous nitrite (B80452) as the nitrogen source, proceeding via an oxime intermediate. acs.orgacs.orgnih.gov Palladium has been identified as an efficient electrocatalyst for the electrosynthesis of oximes from carbonyl compounds and nitrite in neutral aqueous electrolytes. acs.orgacs.orgnih.gov Subsequent reduction of the oxime to the amine can be achieved using a different electrocatalyst, such as Pb/PbO. acs.orgacs.orgnih.gov This two-step electrochemical approach has been demonstrated for the conversion of acetone (B3395972) to isopropyl amine. acs.orgacs.orgnih.gov
Ullmann Condensation Modifications for N-Phenylbenzylamine
The Ullmann condensation is a copper-catalyzed coupling reaction historically used for the formation of carbon-heteroatom bonds, including carbon-nitrogen bonds. kln.ac.lknist.gov Modified Ullmann condensation reactions have been developed to synthesize diaryl amines, such as N-phenylbenzylamine, from aryl halides and amines. kln.ac.lkresearchgate.net
Studies on the modified Ullmann condensation for the synthesis of N-phenylbenzylamine have utilized benzylamine (B48309) and bromobenzene (B47551) as reactants, with copper(I) iodide (CuI) as the catalyst and ligands such as L-proline or 1,10-phenanthroline. kln.ac.lk Potassium carbonate (K₂CO₃) is commonly used as a base, and dimethyl sulfoxide (B87167) (DMSO) can serve as the solvent. kln.ac.lk Research has indicated that the concentration of benzylamine can have an inhibitory effect on the reaction yield, particularly at lower temperatures. kln.ac.lk Microwave irradiation has also been explored in modified Ullmann condensation reactions to enhance the synthesis of N-phenylbenzylamine, with studies investigating the effect of different amino acids as ligands and varying microwave power. researchgate.net
N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Strategy
This methodology is of significant interest in organic synthesis as it allows the use of more readily available alcohols as alkylating agents, potentially avoiding the need for stoichiometric amounts of activating agents or the use of less stable carbonyl compounds in traditional reductive amination. whiterose.ac.ukacs.org Various transition metal catalysts, including those based on manganese, iron, cobalt, ruthenium, and iridium, have been developed for N-alkylation via the borrowing hydrogen strategy. univie.ac.atacs.orgresearchgate.netrsc.org Research has focused on developing highly active catalytic systems and expanding the scope of applicable alcohol and amine substrates, including the N-alkylation of anilines with primary carbohydrate alcohols. univie.ac.atrsc.org
Data Table:
| Synthetic Method | Key Reactants | Typical Catalyst/Conditions | Notes |
| Reductive Amination of Aldehydes with Amines | Aldehyde, Amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst, Zn/HCl, SnCl₂ | Can be one-pot; pH control is important for selectivity. organic-chemistry.orgtandfonline.comnih.gov |
| Reductive Amination of Acetophenone with Amines | Acetophenone, Amine | Ru complexes/ammonium formate, IREDs | Can yield various products; biocatalysis offers asymmetry. nih.govsioc-journal.cn |
| Electrocatalytic Reductive Amination | Carbonyl compound, Nitrogen source (e.g., nitrite) | Pd, Pb/PbO electrodes | Sustainable approach; proceeds via oxime intermediate. acs.orgacs.orgnih.gov |
| Modified Ullmann Condensation for N-Phenylbenzylamine | Benzylamine, Bromobenzene | CuI/Ligand (e.g., L-proline), K₂CO₃, DMSO | Yield can be affected by amine concentration; microwave assisted. kln.ac.lkresearchgate.net |
| N-Alkylation of Amines with Alcohols (Borrowing Hydrogen) | Amine, Alcohol | Transition metal catalysts (Mn, Fe, Co, Ru, Ir) | Redox-neutral; uses alcohols as alkylating agents. univie.ac.atwhiterose.ac.ukacs.orgrsc.org |
Synthesis through Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in organic chemistry and can be employed in the synthesis of amines, including benzylamines. This approach typically involves the reaction of a nucleophilic amine species with an electrophilic center, often a carbon atom bonded to a leaving group.
One classical method for synthesizing primary amines, such as benzylamine and its derivatives, is the Gabriel synthesis. This method utilizes the phthalimide (B116566) anion as a nucleophile, which reacts with an alkyl halide (or benzyl (B1604629) halide in this context) via an SN2 mechanism. researchgate.net The resulting alkyl (or benzyl) phthalimide is then hydrolyzed to yield the primary amine. The Gabriel synthesis is historically significant for its ability to produce pure primary amines without contamination from secondary or tertiary amine by-products, a common issue when directly alkylating ammonia. researchgate.netstudymind.co.uk
While direct synthesis of this compound via nucleophilic substitution using a 3-phenylbenzyl halide and ammonia or a protected amine is conceptually possible, literature examples often focus on related benzylamines or the reaction of benzylamine with other electrophiles. For instance, studies have investigated the nucleophilic substitution reactions of meta- and para-substituted benzylamines with benzyl bromide, demonstrating an SN2-type transition state. researchgate.net The reaction rates in these cases are influenced by the electronic nature of substituents on the benzylamine moiety, with electron-donating groups increasing the rate and electron-withdrawing groups decreasing it. researchgate.net
Another relevant example, though yielding a secondary amine (N-phenylbenzylamine), involves the condensation of benzyl chloride and aniline (B41778). This reaction, which can be viewed as a nucleophilic substitution where aniline acts as the nucleophile attacking benzyl chloride, can be carried out by heating the reactants in the presence of a base like sodium bicarbonate. chemicalbook.com
Nucleophilic aromatic substitution (SNAr) is another type of nucleophilic substitution that can be relevant if the phenyl group of this compound is introduced onto an aromatic ring containing a leaving group and electron-withdrawing groups. SNAr reactions typically involve the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com While not a direct synthesis of the benzylamine core, this type of reaction could be a step in the synthesis of a substituted this compound derivative.
Advanced and Green Chemistry Synthetic Approaches
Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally friendly methods. Several advanced and green chemistry approaches have been explored for the synthesis of amines, some of which are applicable or potentially applicable to the synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and sometimes cleaner reaction profiles compared to conventional heating methods. mdpi.comajrconline.org Microwave-assisted synthesis has been applied to various amine synthesis reactions.
While specific reports on the microwave-assisted synthesis focusing solely on this compound were not extensively detailed in the search results, the technique has been successfully applied to the synthesis of other benzylamine derivatives and related nitrogen-containing compounds. For example, microwave irradiation has been used in the preparation of benzilidenebenzylamine derivatives via the reaction of aromatic aldehydes with aniline under solvent-free conditions, achieving good yields in short reaction times. researchgate.netresearchgate.netdoaj.org Microwave promotion has also been explored for aza-Michael additions of benzylamine to α,β-unsaturated esters. mdpi.com
The benefits of microwave assistance in these related reactions, such as accelerated reaction rates and potentially higher yields, suggest its potential utility in optimizing the synthesis of this compound or its precursors. mdpi.comajrconline.org Studies have also investigated the use of amino acids to enhance the synthesis of N-phenylbenzylamine under microwave radiation in modified Ullmann condensation reactions. researchgate.net
Catalytic Methodologies
Catalytic methods play a crucial role in modern amine synthesis, offering advantages in terms of efficiency, selectivity, and milder reaction conditions. Several catalytic approaches are relevant to the synthesis of benzylamines.
Pyridoxal (B1214274), a form of Vitamin B6, can act as a carbonyl catalyst to facilitate reactions at the α-C–H bond of primary amines, including benzylamines. This biomimetic approach mimics enzymatic transformations and allows for the direct functionalization of the C-H bond adjacent to the amine nitrogen. chinesechemsoc.orgresearchgate.netacs.org
Research has demonstrated the pyridoxal-catalyzed direct α-C–H cross-coupling of benzylamines with bulky alkyl iodides. chinesechemsoc.org This method allows for the introduction of substituents at the α-position of benzylamines, providing a route to α-branched benzylamine derivatives. The reaction proceeds via a radical carbonyl catalysis mechanism involving the formation of α-amino or α-imino radicals. chinesechemsoc.org Studies investigating the scope of this reaction have included this compound as a substrate, demonstrating its reactivity in this type of α-C–H functionalization. chinesechemsoc.org
| Substrate | Alkyl Iodide | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| This compound | 1-Adamantane iodide | Pyridoxal | DME, NaNH₂, -20 °C, 48 h | α-(1-Adamantyl)-3-phenylbenzylamine | N/A |
Note: Yield for the specific this compound reaction was not explicitly provided in the snippet, but general yields for similar reactions were reported between 68-95%. chinesechemsoc.org
This methodology represents a powerful strategy for the direct functionalization of unprotected primary amines, offering a distinct approach compared to traditional methods that might require protecting groups. chinesechemsoc.orgresearchgate.netacs.org
Metal-Organic Frameworks (MOFs) are porous crystalline materials that can be used as supports for encapsulating metal nanoparticles, creating highly active and selective heterogeneous catalysts. researchgate.netresearchgate.netacs.orgmdpi.com MOF-encapsulated nanoparticle catalysts have shown promise in reductive amination reactions, a common method for synthesizing amines from carbonyl compounds and amines.
Reductive amination typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine, followed by the reduction of the imine to the corresponding amine. MOF-encapsulated metal nanoparticles, such as palladium nanoparticles within a MIL-101(Cr) framework, have been successfully employed as bifunctional catalysts for one-pot tandem reductive amination. researchgate.netresearchgate.net These catalysts combine the Lewis acidity of the MOF with the hydrogenation activity of the encapsulated metal nanoparticles. researchgate.net
While direct examples of the synthesis of this compound using this specific MOF-catalyzed reductive amination were not found, the methodology has been applied to the synthesis of secondary amines from the reaction of ketones (e.g., 4'-fluoroacetophenone) with benzylamine. researchgate.net This indicates the potential applicability of this approach to the synthesis of this compound derivatives, for instance, by reacting 3-phenylbenzaldehyde (B74331) with ammonia followed by reduction, or by reacting 3-phenylbenzyl alcohol with ammonia under hydrogen using a catalyst capable of a "borrowing hydrogen" mechanism. dicp.ac.cnresearchgate.netcjcatal.com MOF-derived cobalt nanoparticles have also been reported as effective catalysts for the general synthesis of primary, secondary, and tertiary amines via reductive amination of carbonyl compounds with ammonia or amines. acs.orgnih.gov
Heterogeneous bimetallic catalysts, particularly those based on platinum and tin supported on gamma-alumina (Pt-Sn/γ-Al2O3), have demonstrated high efficiency in the direct synthesis of secondary and tertiary amines through the N-alkylation of amines with alcohols. dicp.ac.cnresearchgate.netcjcatal.comnih.gov This process often proceeds via a "borrowing hydrogen" strategy, where the alcohol is dehydrogenated to an aldehyde or ketone, which then undergoes condensation with the amine, followed by hydrogenation of the resulting imine catalyzed by the metal nanoparticles. dicp.ac.cnnih.gov
The Pt-Sn/γ-Al2O3 catalytic system has been shown to be effective for a wide range of amine and alcohol substrates. researchgate.netcjcatal.comnih.gov Notably, this catalyst has been successfully applied to the synthesis of N-phenylbenzylamine from aniline and benzyl alcohol on a kilogram scale, highlighting its potential for practical applications. researchgate.net
| Reactants | Catalyst | Conditions | Product | Isolated Yield (%) | Scale |
|---|---|---|---|---|---|
| Aniline, Benzyl Alcohol | Pt-Sn/γ-Al₂O₃ | Borrowing Hydrogen Strategy | N-Phenylbenzylamine | 96 | Kilogram |
Data extracted from search result researchgate.net.
While this specific example yields N-phenylbenzylamine (a secondary amine) and not the primary this compound, the methodology is highly relevant for synthesizing substituted benzylamines and secondary amines derived from this compound. The efficiency and recyclability of the Pt-Sn/γ-Al2O3 catalyst make this a promising approach for the synthesis of various benzylamine derivatives. researchgate.netcjcatal.comnih.gov The catalytic performance is influenced by factors such as the dispersion and size of the Pt particles and their interaction with the alumina (B75360) support. cjcatal.com
Chemical Transformations and Reaction Mechanisms of 3 Phenylbenzylamine
Reactions Involving the Amine Functionality
The primary amine group (-NH₂) in 3-phenylbenzylamine is a key reactive center. It can undergo various transformations, including functionalization at the carbon atom adjacent to the nitrogen (α-carbon), dehydrogenation, and participation in cyclization reactions.
α-C–H Functionalization Reactions
The α-C–H bond in benzylamines, including this compound, is amenable to functionalization. This type of reaction involves the modification of the carbon atom directly bonded to the nitrogen atom of the amine group. Strategies for α-C–H functionalization of benzylamines have been developed, often utilizing catalytic methods. For instance, copper-catalyzed cross-dehydrogenative coupling has been reported for the synthesis of α-substituted primary benzylamines through the C–H functionalization of alkylarenes. nih.govacs.org Another approach involves radical carbonyl catalysis, which enables direct α-C–H cross-coupling of benzylamines with alkyl iodides, including sterically hindered ones. chinesechemsoc.org This radical process can lead to the formation of α-branched benzylamines. chinesechemsoc.org Some methods involve the in situ generation of persistent 2-azaallyl radicals from primary amines, allowing for α-C–H functionalization with various substrates. chinesechemsoc.org The reactivity of the α-C–H bond can be influenced by the acidity of these bonds, which can be increased by certain catalysts. researchgate.net
Dehydrogenation Reactions (e.g., DDQ-mediated)
Dehydrogenation of benzylamines involves the removal of hydrogen atoms, typically leading to the formation of imines or related unsaturated nitrogen species. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a well-established oxidant frequently used for dehydrogenation reactions, particularly for activated C–H bonds such as those in benzylic positions. nih.govnii.ac.jp DDQ-mediated dehydrogenation of secondary benzylamines, such as N-phenylbenzylamine, has been studied, and the mechanism is proposed to involve hydride transfer from the benzyl (B1604629) hydrogen to the quinone. nih.govresearchgate.netresearchgate.net While specific studies on DDQ-mediated dehydrogenation of this compound were not found, the general reactivity of benzylamines with DDQ suggests that this transformation is plausible, potentially yielding the corresponding imine. nih.govresearchgate.netresearchgate.net DDQ can act as a stoichiometric oxidant or as a mediator in electrocatalytic dehydrogenation processes. researchgate.netresearchgate.net
Cyclization Reactions for Heterocyclic Compound Formation
The amine functionality in this compound can participate in cyclization reactions, leading to the formation of various heterocyclic compounds. Benzylamines are common precursors for the synthesis of nitrogen-containing heterocycles. mdpi.comrsc.orgresearchgate.netresearchgate.net For example, intramolecular cyclization reactions involving benzylamine (B48309) derivatives have been reported for the synthesis of dihydrophenanthridin-1-ones through Rh(III)-catalyzed C–H activation/cyclization with iodonium (B1229267) ylides. researchgate.net Another example is the synthesis of cinnolines from benzylamine and 2-nitrobenzyl alcohol via an intramolecular redox cyclization reaction. rsc.org Cyclization reactions can also be acid/base-catalyzed, as seen in the synthesis of quinolines from ketones and 2-aminobenzylamines. researchgate.net While these examples involve substituted benzylamines or reactions with other reagents, they illustrate the potential of the benzylamine scaffold, including this compound, to be incorporated into cyclic structures under appropriate reaction conditions.
Reactions Involving the Phenyl Moieties
This compound contains two phenyl rings, both of which can undergo reactions characteristic of aromatic systems, such as electrophilic aromatic substitution.
Electrophilic Condensations of Lithiated Intermediates
Lithiated intermediates derived from benzylamines can undergo electrophilic condensations. Directed lithiation of substituted benzylamines has been explored as a method to selectively functionalize the aromatic ring or the benzylic position. researchgate.netnih.gov The position of lithiation can be influenced by substituents on the aromatic ring and the nature of the alkyllithium reagent used. researchgate.net Lithiation often occurs ortho to a directing group on the aromatic ring. wikipedia.org Lithiated benzylamines can react with various electrophiles to yield substituted derivatives. researchgate.net For instance, lithiation of N-benzylpyrene-1-carboxamide with RLi-TMEDA showed that the reaction outcome and the position of electrophilic attack (benzylic or aromatic) depend on the electrophile. nih.gov This indicates that lithiation of this compound could potentially occur on either of the phenyl rings, directed by the aminomethyl group, followed by reaction with an electrophile.
Substitution Reactions on Aromatic Rings for Derivative Synthesis
The phenyl rings in this compound can undergo electrophilic aromatic substitution (EAS) reactions. EAS is a fundamental reaction in aromatic chemistry where an atom, typically hydrogen, on the aromatic ring is replaced by an electrophile. msu.edubyjus.comwikipedia.org Common EAS reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. msu.edubyjus.comwikipedia.org The presence of the aminomethyl substituent (-CH₂NH₂) on one of the phenyl rings will influence the reactivity and regioselectivity of EAS. Primary amine groups are generally activating and ortho, para-directing in EAS due to their electron-donating effect through resonance and induction. wikipedia.org However, in acidic conditions commonly used for EAS, the amine group will be protonated (-CH₂NH₃⁺), becoming deactivating and meta-directing. The unsubstituted phenyl ring is less activated but can still undergo EAS under appropriate conditions. Therefore, substitution reactions on this compound can lead to a variety of substituted derivatives on either or both phenyl rings, with the regioselectivity being dependent on the reaction conditions and the nature of the electrophile. masterorganicchemistry.com
Mechanistic Studies of this compound Reactions
Understanding the precise mechanisms by which this compound undergoes chemical transformations is crucial for optimizing reaction conditions and developing new synthetic routes. Research has explored several mechanistic pathways relevant to reactions involving benzylamines, including those where this compound or related structures are substrates or participants.
Radical Carbonyl Catalysis Mechanisms
Radical carbonyl catalysis has been employed in the direct α-C–H cross-coupling of benzylamines, including this compound. In one study, pyridoxal (B1214274) was used as a catalyst for the α-cross-coupling of this compound with bulky alkyl iodides. This reaction, which is challenging via traditional SN2 pathways, proceeded smoothly under radical carbonyl catalysis conditions. chinesechemsoc.org
A proposed mechanism for this transformation involves the condensation of the benzylamine with the pyridoxal catalyst to form an imine salt. chinesechemsoc.org Deprotonation of the benzylic C–H bond of the imine by a base, such as NaNH₂, generates a delocalized α-amino carbanion. chinesechemsoc.org This carbanion then undergoes single electron transfer (SET) with the alkyl iodide, leading to the formation of an azaallyl radical and an alkyl radical. chinesechemsoc.org Radical-radical cross-coupling of these species yields the coupled product. chinesechemsoc.org This approach provides an efficient strategy for introducing bulky substituents at the α position of benzylamines. chinesechemsoc.org
Oxidative Addition/Reductive Elimination Pathways
Oxidative addition and reductive elimination are fundamental steps in many organometallic catalytic cycles, particularly in cross-coupling reactions. Oxidative addition involves an increase in the metal center's oxidation state and coordination number by two units, while reductive elimination is the reverse process, decreasing the oxidation state and coordination number by two. libretexts.orglibretexts.org These mechanisms are common for metal centers with accessible oxidation states separated by two units, such as d⁸ systems (e.g., Ni(II), Pd(II), Au(III)) and d⁶ systems (e.g., Pt(IV), Pd(IV), Ir(III), Rh(III)). libretexts.org
While direct studies explicitly detailing oxidative addition/reductive elimination pathways of this compound itself were not prominently found in the search results, these mechanisms are highly relevant in metal-catalyzed reactions involving amines and aryl halides, such as the Ullmann condensation. The Ullmann condensation, which can be used to synthesize N-phenylbenzylamine (an isomer of this compound where the amine is attached to one phenyl ring and the benzyl group to the nitrogen), is known to potentially proceed through oxidative addition/reductive elimination pathways catalyzed by copper. researchgate.net In such reactions, the metal catalyst undergoes oxidative addition with the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the new carbon-nitrogen bond.
Single Electron Transfer (SET) Processes
Single electron transfer (SET) mechanisms involve the transfer of a single electron between reacting species. iupac.org SET processes are significant in various chemical transformations, including photoredox catalysis and some metal-catalyzed reactions. sigmaaldrich.com
As noted in the discussion of radical carbonyl catalysis, SET is proposed as a key step in the α-cross-coupling of this compound with alkyl iodides. chinesechemsoc.org The α-amino carbanion, formed after deprotonation of the imine intermediate, transfers an electron to the alkyl iodide, generating radical species that then couple. chinesechemsoc.org
SET mechanisms are also implicated in the Csp³–H arylation of benzylamines, mediated by synergistic catalysis involving SET and hydrogen atom transfer (HAT). rsc.org In these reactions, SET can lead to the formation of aminium radical cations. rsc.org While the specific substrate discussed was N,N-dimethylbenzylamine, the principle of SET-initiated radical formation at the benzylic position is relevant to the reactivity of this compound. The regioselectivity of such reactions can be influenced by the interplay between SET and HAT processes. rsc.org
Furthermore, SET has been observed in Lewis pair chemistry, initiating the generation of α-aminoalkyl radicals and their subsequent reactions. nih.gov Although the examples provided in the search results did not directly feature this compound, the underlying SET principles and the generation of reactive radical species are applicable to the broader class of benzylamines.
Sigma-Bond Metathesis
Sigma-bond metathesis is a reaction mechanism observed primarily with early transition metals and f-elements, particularly those in high oxidation states or with d⁰ electron configurations, where oxidative addition is not readily accessible. ilpi.comwikipedia.orglibretexts.org This mechanism involves the concerted exchange of a metal-ligand sigma bond with a sigma bond in another reagent, often a C–H or Si–H bond, through a four-centered or kite-shaped transition state. ilpi.comwikipedia.orglibretexts.org The oxidation state of the metal center does not change during sigma-bond metathesis. ilpi.comlibretexts.org
Research on sigma-bond metathesis has focused on the activation of relatively unreactive bonds, such as C–H bonds in hydrocarbons. wikipedia.orglibretexts.org While the search results did not provide specific examples of this compound directly undergoing sigma-bond metathesis, the N–H bond of N-phenylbenzylamine (an isomer) has been shown to undergo activation by calcium complexes via a proposed mechanism involving ligand-element cooperation. researchgate.net Although not explicitly termed sigma-bond metathesis in this context, the activation of sigma bonds by metal centers is a related concept. Sigma-bond metathesis is a plausible pathway for the activation of N–H or C–H bonds in amine-containing molecules by suitable metal catalysts.
π-Complexation Mechanisms
π-Complexation involves the interaction between a metal center and the π electrons of a ligand, such as an alkene, alkyne, or aromatic ring. This interaction can play a crucial role in positioning reactants, activating bonds, and facilitating electron transfer within a catalytic cycle.
In the context of this compound, the phenyl rings are potential sites for π-complexation with metal catalysts. While the search results did not yield detailed mechanistic studies specifically on the π-complexation of this compound with metal catalysts, π-complexation is a known intermediate step in various reactions involving aromatic compounds and transition metals, including some cross-coupling reactions and hydrogenations. For instance, the Ullmann condensation, which can involve coupling of an aryl halide with an amine, may involve π-complexation of the aryl halide with the copper catalyst. researchgate.net
Furthermore, π-complexation can contribute to the formation of electron donor-acceptor (EDA) complexes, which can be intermediates in single electron transfer processes. nih.govnih.gov The interaction between the electron-rich aromatic rings of this compound and electron-deficient metal centers or reagents could facilitate SET pathways.
The study on the direct amination of benzyl alcohol with aniline (B41778) to form N-phenylbenzylamine (an isomer) catalyzed by aluminum triflate highlights the importance of catalyst-substrate interactions, including coordination of the alcohol and amine to the metal center. escholarship.org While this study primarily discusses coordination chemistry and SN2-like transition states, the possibility of transient π-interactions influencing the positioning and activation of the aromatic amine cannot be entirely excluded in some catalytic systems.
Data Table: Selected Reactions Involving Benzylamines and Relevant Mechanistic Pathways
| Reaction Type | Substrate Example | Catalyst/Conditions | Relevant Mechanism(s) Discussed | Key Findings / Observations | Source |
| α-C–H Cross-Coupling | This compound | Pyridoxal, NaNH₂, Alkyl Iodide, -20 °C, DME | Radical Carbonyl Catalysis, Single Electron Transfer (SET) | Successful coupling with bulky alkyl iodides; proposed mechanism involves α-amino carbanion and radical intermediates. | chinesechemsoc.org |
| Csp³–H Arylation of Benzylamines | N,N-Dimethylbenzylamine | SET and HAT Catalysis | Single Electron Transfer (SET), Hydrogen Atom Transfer (HAT) | Regio- and chemoselective arylation; interplay between SET and HAT determines selectivity. | rsc.org |
| N-Alkylation (Ullmann type) | Aniline + Benzyl alcohol | Cu-Chromite catalyst, Auto-transfer hydrogenation | Proposed mechanism involves intermediate formation and reduction | Synthesis of N-phenylbenzylamine; mechanism complex, proposed to involve intermediate formation and imine reduction. | tsijournals.com |
| N-H Bond Activation | N-Phenylbenzylamine | Calcium pincer complex | Ligand-Element Cooperation (related to sigma-bond activation) | Activation of the N-H bond observed. | researchgate.net |
| Direct Amination of Benzyl Alcohol | Benzyl alcohol + Aniline | Al(OTf)₃ | Coordination, SN2-like transition state | Formation of N-phenylbenzylamine; mechanistic study focuses on catalyst-substrate coordination and transition states. | escholarship.org |
Note: The table above summarizes research findings where this compound or closely related benzylamine structures were involved, and mechanistic aspects relevant to the requested categories were discussed. The level of mechanistic detail available varies across the sources.
Detailed Research Findings:
Research into the radical carbonyl catalyzed α-cross-coupling of this compound demonstrated that high yields (up to 88%) of α-branched benzylamines could be achieved by reacting this compound with bulky alkyl iodides like 1-adamantane iodine using pyridoxal as the catalyst and NaNH₂ as the base at -20 °C in DME. chinesechemsoc.org Control experiments supported a radical mechanism initiated by single electron transfer from an α-amino carbanion intermediate. chinesechemsoc.org
Studies on the synthesis of N-phenylbenzylamine via copper-catalyzed N-alkylation of aniline with benzyl alcohol suggest a complex mechanism involving intermediate formation and reduction steps, although a definitive, universally accepted mechanism was not presented. tsijournals.com A proposed pathway involves the catalyst facilitating the reaction between the amine and an intermediate derived from the alcohol, leading to imine formation followed by reduction. tsijournals.com
Computational and experimental studies on the Al(OTf)₃-catalyzed direct amination of benzyl alcohol with aniline to form N-phenylbenzylamine provided insights into the coordination of reactants to the aluminum catalyst and the nature of the transition state, which was characterized as SN2-like. escholarship.org The study explored the free energy profile of the reaction, highlighting the stability of catalyst-substrate complexes and the energy barriers involved. escholarship.org
The activation of the N–H bond of N-phenylbenzylamine by a calcium pincer complex was reported, indicating the potential for s-block metals to activate sigma bonds in amines, a process conceptually related to sigma-bond metathesis. researchgate.net
Advanced Spectroscopic and Analytical Characterization of 3 Phenylbenzylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Proton NMR (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environment, and their relative numbers. The spectrum of 3-Phenylbenzylamine typically shows signals corresponding to the protons on the biphenyl (B1667301) system and the methylene (B1212753) group adjacent to the amine.
Reported ¹H NMR data for this compound includes characteristic chemical shifts (δ), multiplicities (e.g., singlet (s), doublet (d), triplet (t), multiplet (m)), integration values (representing the relative number of protons), and coupling constants (J values, indicating spin-spin coupling between adjacent protons). sigmaaldrich.comuni.lunih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Source |
| ~1.8-1.9 | s | 2H | - | -NH₂ | sigmaaldrich.com |
| 3.86 | s | 2H | - | -CH₂NH₂ | sigmaaldrich.com |
| 3.87 | s | 2H | - | -CH₂NH₂ | uni.lu |
| 3.88 | s | 2H | - | -CH₂NH₂ | nih.gov |
| 3.89 | s | 2H | - | -CH₂NH₂ | |
| ~7.2-7.6 | m | 9H | - | Aromatic protons | sigmaaldrich.comuni.lunih.gov |
Note: Specific δ values and splitting patterns for aromatic protons can vary slightly depending on the solvent and spectrometer frequency, but they generally appear as complex multiplets in the aromatic region.
Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Reported ¹³C NMR data for this compound includes characteristic chemical shifts (δ). sigmaaldrich.comuni.lunih.gov The presence of signals in the aromatic region and a signal for the methylene carbon are expected.
| Chemical Shift (δ, ppm) | Assignment | Source |
| 46.5, 46.6 | -CH₂NH₂ | sigmaaldrich.comuni.lunih.gov |
| ~124-142 | Aromatic carbons | sigmaaldrich.comuni.lunih.gov |
| 124.5, 125.4, 127.1, 127.3, 128.6, 128.7, 129.6, 137.8, 140.9, 141.1 | Specific aromatic carbons | nih.gov |
Advanced NMR Techniques (e.g., DEPT-135, HSQC)
Advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Single Quantum Coherence (HSQC) can provide further structural details. DEPT-135 helps in distinguishing between CH₃, CH₂, and CH groups. For this compound, a DEPT-135 spectrum would typically show a positive signal for CH carbons (within the aromatic rings), a negative signal for CH₂ carbons (the methylene group), and the absence of signals for quaternary carbons. nih.gov HSQC correlates proton and carbon signals that are directly bonded, aiding in the assignment of specific proton signals to their corresponding carbon atoms.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. Characteristic absorption bands in the IR spectrum correspond to specific functional groups.
The IR spectrum of this compound shows characteristic peaks associated with the primary amine group (-NH₂) and the aromatic rings. sigmaaldrich.comuni.lunih.gov
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~3300-3400 | N-H stretching (amine) | sigmaaldrich.comuni.lunih.gov |
| ~3000-3100 | C-H stretching (aromatic) | sigmaaldrich.comuni.lunih.gov |
| ~1600 | N-H bending (amine) and C=C stretching (aromatic) | sigmaaldrich.comuni.lunih.gov |
| ~1500 | C=C stretching (aromatic) | sigmaaldrich.comuni.lunih.gov |
| ~700-800 | C-H bending (aromatic, out-of-plane) | sigmaaldrich.comuni.lunih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural confirmation.
Electron Ionization Mass Spectrometry (EI-MS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 183. Electrospray Ionization Mass Spectrometry (ESI-MS) often shows a protonated molecular ion peak [M+H]⁺. sigmaaldrich.comuni.lunih.gov
High-Resolution Mass Spectrometry (HRMS) provides a more accurate measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula. HRMS data for this compound confirms the molecular formula C₁₃H₁₃N based on the accurate mass of the protonated molecular ion. sigmaaldrich.comuni.lunih.gov
| Type | m/z | Ion | Source |
| EI-MS | 183 | [M]⁺ | |
| ESI-MS | 184.1 | [M+H]⁺ | sigmaaldrich.comuni.lu |
| HRMS (ESI) | 184.1126 (calculated for C₁₃H₁₄N) | [M+H]⁺ | nih.gov |
| HRMS (ESI) | 184.1128 | [M+H]⁺ | sigmaaldrich.com |
| HRMS (ESI) | 184.1129 | [M+H]⁺ | uni.lu |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions within the molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. UV-Vis spectroscopy can also be used for quantitative analysis to determine the concentration of the compound in solution.
The UV-Vis spectrum of this compound typically shows absorption maxima (λmax) in the ultraviolet region due to the presence of the biphenyl system. nih.gov
| λmax (nm) | Solvent | Source |
| 240 | Ethanol | |
| 240 | - | |
| 240 (log ε 4.35) | Ethanol | nih.gov |
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. These methods exploit the differential affinities of the compound and other components for a stationary phase and a mobile phase, leading to their separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the separation and analysis of compounds americanpharmaceuticalreview.com. It is particularly useful for characterizing and ensuring the purity of therapeutic monoclonal antibodies and small-molecule drugs chromatographyonline.com. HPLC separates components based on their interaction with a stationary phase and a mobile phase under high pressure. For amines, working at a pH well above the amine's pKa can improve the repeatability of the assay americanpharmaceuticalreview.com. Derivatization can be a strategy for analyzing highly reactive amines or those lacking chromophores, incorporating a functional group with UV absorbance for detection americanpharmaceuticalreview.com. Reverse-phase liquid chromatography (RP-HPLC) is a preferred separation technique in the pharmaceutical industry americanpharmaceuticalreview.com. An HPLC method for the analysis of compounds including Benzylamine (B48309) (a related primary amine) on a reverse-phase column using a mobile phase of water, Acetonitrile (MeCN), and Sulfuric acid as a buffer modifier has been described, with UV detection at 210 nm sielc.com. While specific detailed research findings for this compound using HPLC were not extensively found in the immediate search results, the principles and general applications of HPLC for amine analysis and purity determination are well-established americanpharmaceuticalreview.comchromatographyonline.com.
Gas Chromatography-Mass Spectrometry (GC-MS)
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used for separating and identifying compounds in a mixture and for determining the purity of a substance sigmaaldrich.comsavemyexams.comsigmaaldrich.comsolubilityofthings.com. TLC is often used for preliminary evaluations of separation parameters for column chromatography and for monitoring chemical reactions sigmaaldrich.com. The stationary phase is typically a thin layer of adsorbent material, such as silica (B1680970) gel or alumina (B75360), on a plate savemyexams.comsigmaaldrich.com. The mobile phase is a solvent or solvent mixture that moves up the plate by capillary action savemyexams.comsigmaaldrich.com. Compounds migrate at different rates depending on their affinities for the stationary and mobile phases savemyexams.comsigmaaldrich.com. Separated components appear as spots, which can be visualized using UV light, staining reagents, or iodine vapor if they are not colored savemyexams.com. The retention factor (Rf) value, defined as the distance traveled by the compound divided by the distance traveled by the solvent front, is used to characterize compounds sigmaaldrich.com. TLC analysis has been used to monitor reactions involving benzylamine derivatives figshare.com. Factors such as sample spot size and mobile phase composition can affect the Rf value and the accuracy of purity measurements nih.gov.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved separation, higher sensitivity, and better reproducibility researchgate.netlambda-scientific.co.th. HPTLC plates have smaller particles and thinner layers compared to traditional TLC plates, resulting in better resolution and faster development times sigmaaldrich.com. HPTLC is used for both qualitative and quantitative analysis and is widely applied in various fields, including pharmaceutical analysis for purity testing and standardization lambda-scientific.co.thub.edunih.gov. It allows for high sample throughput with parallel analysis and offers multiple detection methods lambda-scientific.co.th. HPTLC is considered a robust, simple, rapid, and efficient tool for quantitative analysis nih.gov. It has been traditionally used for proving the identity and investigating the purity of substances, including in the analysis of herbal drugs and preparations ub.edunih.gov. Quantitative information can be obtained from electronic images of chromatograms ub.edu.
Elemental Analysis (C, H, N)
Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, is a fundamental technique for verifying the empirical formula and purity of organic compounds like this compound measurlabs.comanalysis.rs. This technique typically involves the complete combustion of a precisely weighed sample, followed by the detection and quantification of the resulting combustion products (CO2, H2O, and N2) measurlabs.comanalysis.rs. The percentages of C, H, and N in the sample are then calculated and compared to the theoretical values based on the compound's molecular formula measurlabs.com. The empirical formula for this compound is C₁₃H₁₃N sigmaaldrich.com. Elemental analysis can provide quantitative or qualitative results and is used in quality control, product development, and for identifying unknown samples measurlabs.com. Instruments like elemental analyzers operate based on dynamic flash combustion analysis.rs. While specific elemental analysis data for this compound was not detailed in the search results, the technique is routinely applied for the characterization of organic compounds and verifying their elemental composition measurlabs.comanalysis.rsuni-hamburg.de.
Thermogravimetric Analysis (TGA-DTA) for Thermal Decomposition
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials abo.fiwikipedia.orgeag.comlabmanager.com. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere wikipedia.orgeag.com. This provides information about processes involving mass loss or gain, such as decomposition, evaporation, or oxidation wikipedia.orgeag.com. DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program abo.fieag.com. DTA curves show endothermic or exothermic events that occur in the sample, such as melting, crystallization, phase transitions, or decomposition, even if there is no mass change abo.fieag.com. Simultaneous TGA-DTA allows for the characterization of multiple thermal properties in a single experiment, providing a comprehensive understanding of a material's thermal behavior abo.fieag.com. TGA can determine decomposition temperatures and assess thermal stability wikipedia.org. DTA indicates whether decomposition processes are endothermic or exothermic eag.com. While specific TGA-DTA data for the thermal decomposition of this compound was not found in the provided search results, these techniques are standard methods for evaluating the thermal properties and decomposition pathways of organic compounds abo.fiwikipedia.orgeag.comlabmanager.com.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Applications of 3 Phenylbenzylamine in Medicinal and Pharmaceutical Chemistry Research
As a Key Intermediate in Pharmaceutical Development
3-Phenylbenzylamine serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure provides a foundation upon which more complex molecules with desired pharmacological activities can be built.
Role as a Scaffold in Drug Discovery
The this compound structure acts as a scaffold, providing a core molecular framework that can be modified to create novel compounds with specific pharmacological properties. This approach is fundamental in drug discovery, allowing for the generation of diverse chemical libraries for screening and optimization. nih.govu-strasbg.frmdpi.com
Design and Synthesis of Novel Pharmacologically Active Derivatives
The this compound scaffold can be utilized to design and synthesize novel derivatives with potential pharmacological activity. By introducing different substituents onto the this compound core, researchers can explore a wide chemical space and identify compounds with improved potency, selectivity, or pharmacokinetic properties. The synthesis of various benzylamine (B48309) derivatives for biological evaluation exemplifies this approach. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how structural modifications to a scaffold impact biological activity. By synthesizing a series of derivatives based on the this compound scaffold and testing their activity, researchers can establish relationships between specific structural features and observed pharmacological effects. rjraap.com This information guides the rational design of more potent and selective compounds. Studies on the SAR of benzylamine derivatives have been conducted in the context of identifying potent inhibitors for various targets. acs.orgacs.orgnih.govnih.govnih.gov These studies often involve synthesizing a range of substituted benzylamines and evaluating their biological activity to understand which structural elements are key for efficacy.
Anti-Mycobacterium Tuberculosis Activity
Research has explored the potential of compounds containing the this compound structure or related amine derivatives for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. While direct studies specifically on this compound's anti-tuberculosis activity were not prominently found in the immediate search results, the broader context of amine-containing compounds and metal complexes with anti-tubercular properties is relevant. For instance, some metal complexes of Schiff base derivatives with a benzofuran (B130515) core have shown excellent antibacterial activity against Mycobacteria Tuberculosis, with minimum inhibitory concentrations (MIC) lower than standard drugs like pyrazinamide (B1679903) and ciprofloxacin. mdpi.com Additionally, metal complexes of a novel Schiff base hydrazone ligand have demonstrated activity against M. Tuberculosis, with a Manganese(II) complex being remarkably active. xiahepublishing.com This suggests that compounds incorporating amine functionalities, potentially including this compound as a building block or a related structure, can be part of molecules exhibiting anti-tuberculosis effects, particularly when incorporated into metal complexes.
Cytotoxic Evaluation in Cancer Cell Lines
The cytotoxic activity of various compounds, including those structurally related to amines like this compound, has been evaluated in a range of human cancer cell lines. These studies aim to identify potential new anticancer agents. For example, research on chalcone-thienopyrimidine derivatives, which are hybrid molecules, has shown moderate to robust cytotoxicity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. nih.gov Some of these derivatives exhibited more potent anticancer activities than the reference drug 5-fluorouracil (B62378) in these cell lines. nih.gov The evaluation of cytotoxic effects in cancer cell lines is commonly performed using assays such as the MTT assay, which measures cellular proliferation and viability. nih.govnih.gov While specific data on this compound's direct cytotoxic activity was not detailed in the initial search results, the evaluation of related amine-containing structures in cancer cell lines is a significant area of research, indicating the potential for this compound derivatives or compounds incorporating this moiety to be investigated for such activity. Studies have shown that the cytotoxic activity of compounds can vary significantly depending on the specific cancer cell line tested. mdpi.com
Enzyme Inhibition Studies (e.g., USP1/UAF1 Deubiquitinase Inhibitors)
This compound and its derivatives have been explored in the context of enzyme inhibition studies, particularly concerning deubiquitinating enzymes like USP1/UAF1. The USP1/UAF1 complex is a deubiquitinase that plays a role in DNA damage response pathways. nih.govnih.gov Inhibitors of USP1/UAF1 have shown potential as therapeutic agents, particularly in sensitizing cancer cells to DNA-damaging chemotherapeutics. nih.govejmo.org Research has identified potent and selective small-molecule inhibitors of the USP1-UAF1 deubiquitinase complex, such as ML323. nih.govnih.govejmo.org These inhibitors can lead to an increase in monoubiquitinated forms of proteins like PCNA and FANCD2, which are involved in DNA repair. nih.govnih.gov Studies have demonstrated that inhibiting USP1/UAF1 can have cytotoxic effects on cancer cells, including non-small cell lung cancer cells. nih.gov While this compound itself might not be a direct USP1/UAF1 inhibitor, its structural features could be incorporated into molecules designed to target this enzyme or other enzymes, highlighting its relevance as a potential building block in the development of enzyme inhibitors.
Ligand Precursor in Coordination Chemistry for Biological Applications
This compound serves as a valuable ligand precursor in coordination chemistry, enabling the synthesis of metal complexes with diverse biological applications. The ability of amines to coordinate with metal ions is well-established, and the resulting metal complexes often exhibit different or enhanced biological activities compared to the free ligands. mdpi.combiotech-asia.orgsysrevpharm.org
Synthesis of Metal Complexes with Biological Activity (e.g., Titanium(IV) Complexes)
The synthesis of metal complexes involving ligands derived from or containing this compound is an active area of research for developing new biologically active compounds. Transition metal complexes, in general, have garnered significant attention for their potential therapeutic applications. mdpi.comsysrevpharm.orgmkuniversity.ac.in Specifically, titanium(IV) complexes with Schiff base ligands have been synthesized and evaluated for their biological activities, including anticancer and antibacterial properties. researchgate.netresearchgate.net These complexes are often characterized using various spectroscopic and analytical techniques to confirm their structure and coordination environment. researchgate.netsjpas.com The design of these ligands and complexes often takes into account structural features known to be present in existing drugs or biologically active molecules. researchgate.net
Evaluation of Antimicrobial Activity of Metal Complexes
Metal complexes synthesized using amine-containing ligands like those potentially derived from this compound are frequently evaluated for their antimicrobial activity against various bacteria and fungi. mdpi.combiotech-asia.orgajrconline.orgmdpi.comresearchgate.netresearchgate.net Studies have shown that metal complexation can enhance the antimicrobial properties compared to the free ligands. biotech-asia.orgmdpi.comresearchgate.net The antimicrobial activity is typically assessed using methods such as the diffusion plate method or broth microdilution method, determining the zone of inhibition or minimum inhibitory concentration (MIC) against different microbial strains. ajrconline.orgmdpi.comresearchgate.net The nature of the metal ion and the structure of the ligand play crucial roles in determining the efficacy and spectrum of antimicrobial activity of the resulting complexes. biotech-asia.orgmdpi.com
DNA and Antibacterial Activity Studies of Complexes
Many metal complexes exert their biological effects, including antibacterial activity, through interactions with DNA. nih.govnih.govfarmaciajournal.comnih.gov Studies investigating the interaction of metal complexes with DNA provide insights into their potential mechanisms of action. These studies often employ techniques such as UV-Vis spectrophotometry and viscosity measurements to understand the binding mode, such as intercalation or groove binding. farmaciajournal.comnih.goveuropeanreview.org Intercalation, where the complex inserts between DNA base pairs, typically leads to a significant stabilization of the DNA double helix. farmaciajournal.com The antibacterial activity of these complexes is evaluated against various bacterial strains, and their efficacy can be correlated with their DNA binding properties. nih.govresearchgate.net Research has shown that metal complexes can exhibit significant antibacterial activity, in some cases surpassing that of free ligands or even standard antibiotics against certain strains. mdpi.comresearchgate.net
Applications of 3 Phenylbenzylamine in Materials Science Research
Formulation of Specialty Chemicals and Polymers
3-Phenylbenzylamine is utilized in the formulation of a variety of specialty chemicals and polymers. lnu.edu.cn These materials are designed for specific, high-performance applications, and the incorporation of the this compound structure can impart unique characteristics. The biphenyl (B1667301) group can enhance thermal stability and mechanical strength, while the amine functionality provides a reactive site for further chemical modifications and polymerization reactions.
The formulation of these specialty chemicals often involves leveraging the reactivity of the amine group in this compound. This group can readily participate in reactions such as amidation, imination, and alkylation, allowing for the synthesis of a diverse range of derivatives. These derivatives can then be used as monomers, cross-linking agents, or additives in polymer formulations. The properties of the final material, such as solubility, adhesion, and thermal resistance, can be finely tuned by the choice of co-monomers and the specific chemical transformations employed.
Below is a table summarizing the key properties of this compound relevant to its use in chemical formulations.
| Property | Value |
| Molecular Formula | C₁₃H₁₃N |
| Molecular Weight | 183.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in alcohol, chloroform, and diethyl ether; Insoluble in water. |
Role in Polymer Chemistry (e.g., Poly(N-phenylbenzylamine))
While the specific polymer "Poly(N-phenylbenzylamine)" is derived from the isomeric N-phenylbenzylamine, this compound also plays a role in polymer chemistry. The amine and phenyl functionalities of this compound make it a candidate for incorporation into various polymer backbones or as a pendant group. Its integration into a polymer chain can influence the material's final properties.
Research in polymer chemistry explores the use of aromatic amines like this compound to synthesize polymers with enhanced thermal and oxidative stability. The rigid biphenyl structure can contribute to a higher glass transition temperature and improved mechanical properties of the resulting polymer. Furthermore, the amine group can be a site for subsequent modifications of the polymer, such as cross-linking or grafting of other functional groups, to tailor the material for specific applications.
Although direct studies on a homopolymer of this compound are not widely reported, its use as a co-monomer or an additive in the synthesis of polyamides, polyimides, and other engineering plastics is an area of interest. In these applications, even small amounts of this compound can significantly alter the properties of the bulk polymer.
Development of Advanced Materials with Tailored Properties
The use of this compound is instrumental in the development of advanced materials where properties are specifically tailored for a given application. lnu.edu.cn The ability to modify the structure of this compound and incorporate it into larger polymer systems allows for the creation of materials with a predefined set of characteristics.
For instance, the introduction of this compound into a polymer matrix can enhance its refractive index, making it suitable for optical applications. Its aromatic nature also suggests potential for creating materials with specific electronic properties, such as dielectric constant and conductivity, which are crucial for applications in electronics and telecommunications.
The development of these advanced materials relies on a deep understanding of the structure-property relationships of the constituent molecules. The research in this area focuses on synthesizing new polymers and composites containing this compound and characterizing their mechanical, thermal, optical, and electrical properties. This allows for the systematic design of materials that meet the stringent requirements of modern technology.
Computational Chemistry and Theoretical Studies of 3 Phenylbenzylamine
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the three-dimensional structure, stability, and electronic properties of 3-phenylbenzylamine. These studies often employ quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to provide detailed information about the molecule's geometry and orbital energies.
Detailed research findings from computational studies on molecules with similar structural motifs, such as 3-phenylpropylamine (B116678) and various triphenylamine (B166846) derivatives, shed light on the expected electronic characteristics of this compound. For instance, calculations on related compounds are often performed using basis sets like 6-311++G(d,p) to obtain optimized structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov
Electronic structure calculations reveal the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in determining the chemical reactivity and stability of the molecule. For similar aromatic amines, the HOMO is typically localized on the electron-rich phenyl and amine moieties, while the LUMO is distributed over the aromatic systems.
In a computational study of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, a related compound containing phenylamine substructures, DFT calculations with the B3LYP functional were used to optimize the geometry. psu.edu The calculated bond lengths and angles were then compared with experimental X-ray diffraction data, showing good agreement and validating the computational model. psu.edu Such studies provide a framework for the type of data that can be generated for this compound.
Table 1: Representative Calculated Geometrical Parameters for a Phenylamine-Containing Heterocycle
| Parameter | Bond Length (Å) - Calculated (B3LYP) | Bond Length (Å) - Experimental (X-ray) |
| C-N | 1.385 | 1.378 |
| C-C (phenyl) | 1.390 - 1.405 | 1.385 - 1.401 |
| C-C (inter-ring) | 1.480 | 1.475 |
| Parameter | Bond Angle (°) - Calculated (B3LYP) | Bond Angle (°) - Experimental (X-ray) |
| C-N-C | 128.5 | 127.9 |
| C-C-C (phenyl) | 119.5 - 120.5 | 119.6 - 120.4 |
Note: This data is for a representative related molecule, 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, to illustrate the type of information obtained from electronic structure calculations. psu.edu
Reaction Mechanism Predictions and Energetics
Theoretical calculations are a powerful tool for elucidating the mechanisms of chemical reactions, identifying transition states, and determining the energy barriers associated with these transformations. For this compound, computational studies can predict the most likely pathways for its synthesis and derivatization.
One relevant area of study is the mechanism of C-H bond activation and functionalization, which is crucial for creating derivatives of this compound. For example, computational studies on the rhodium-catalyzed C-H activation of N-heterocycles have provided detailed mechanistic insights. acs.org These studies often use DFT to map out the potential energy surface of the reaction, identifying key intermediates and transition states. The calculations can distinguish between different proposed mechanisms, such as oxidative addition/reductive elimination pathways. acs.org
In a study on the intramolecular Scholl reaction of phenylbenzenes, another reaction type relevant to the biphenyl (B1667301) system in this compound, DFT calculations at the B3LYP/6-31G(d) level of theory were used to investigate two possible mechanisms: one involving a radical cation and another proceeding through an arenium cation. quantum-espresso.org The calculations showed that the arenium cation pathway was energetically more feasible. quantum-espresso.org Such computational investigations of reaction energetics can guide the choice of reagents and conditions to improve reaction yields and selectivity.
Table 2: Illustrative Energetics for a Proposed Reaction Pathway
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 | +15.2 |
| 3 | Intermediate | -5.4 |
| 4 | Transition State 2 | +10.8 |
| 5 | Products | -20.1 |
Note: This is a hypothetical data table to illustrate the kind of information on reaction energetics that can be obtained from computational studies, based on principles discussed in studies of related reactions. quantum-espresso.org
Prediction of Physicochemical and ADMET Properties of Derivatives
A significant application of computational chemistry in drug discovery is the in silico prediction of physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of new chemical entities. researchgate.netd-nb.info These predictions help in prioritizing candidates for synthesis and experimental testing, thereby reducing the time and cost of drug development. nih.gov
For derivatives of this compound, various computational models can be used to predict key properties. Physicochemical properties such as lipophilicity (logP), solubility, and pKa are routinely calculated. ADMET properties that can be predicted include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and inhibition of cytochrome P450 (CYP) enzymes. openmedicinalchemistryjournal.comresearchgate.net
For instance, a study on novel benzylamine (B48309) derivatives predicted their ADMET properties using in silico tools. openmedicinalchemistryjournal.com Similarly, research on N-phenylbenzamide derivatives provided predictions for Caco-2 permeability, which is an indicator of intestinal absorption, and inhibition of major CYP isoforms like CYP2D6 and CYP3A4. researchgate.net These studies often find that small structural modifications can significantly impact the predicted ADMET profile.
Table 3: Predicted ADMET Properties for Representative Benzylamine and Phenylamide Derivatives
| Property | Predicted Value/Classification |
| Absorption | |
| Human Intestinal Absorption (HIA) | Good |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 (High) |
| Distribution | |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate |
| Plasma Protein Binding (%) | > 90% |
| Metabolism | |
| CYP2D6 Inhibitor | Non-inhibitor |
| CYP3A4 Inhibitor | Inhibitor |
| Toxicity | |
| AMES Mutagenicity | Non-mutagenic |
| hERG Inhibition | Low risk |
Note: This table presents a compilation of representative predicted ADMET properties for derivatives of benzylamine and related structures based on findings from computational studies on similar compounds. openmedicinalchemistryjournal.comresearchgate.net
Future Directions and Research Gaps
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While 3-Phenylbenzylamine is commercially available, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. Current methods often rely on classical multi-step procedures that may not align with the principles of green chemistry.
Future research should prioritize the following:
Catalytic Hydrogenation: The catalytic hydrogenation of the corresponding nitrile (3-phenylbenzonitrile) is a promising route. A key research gap is the development of highly active and selective catalysts that can operate under milder conditions (lower temperature and pressure) and are easily recoverable and reusable. For instance, processes using fixed-bed reactors with catalysts like skeletal nickel, which have been successful for benzonitrile (B105546) hydrogenation, could be adapted and optimized for 3-phenylbenzonitrile. google.com
Sustainable Feedstocks: A significant long-term goal is the synthesis of benzylamines from renewable resources. Research has demonstrated the feasibility of producing benzylamines from lignin (B12514952), a major component of biomass. researchgate.netresearchgate.net Future work could explore pathways to derive this compound precursors from lignin or other bio-based aromatic compounds, representing a major step towards a sustainable chemical industry. researchgate.net
Organocatalysis: The development of metal-free catalytic systems is a major trend in sustainable synthesis. fau.eu Exploring organoautocatalytic processes, where a product of the reaction catalyzes its own formation, could lead to highly efficient, atom-economic syntheses of this compound derivatives under mild conditions. fau.eu
Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis in terms of safety, scalability, and efficiency. google.com Adapting existing synthetic routes or developing new ones for a continuous flow setup could drastically improve the manufacturing process of this compound and its derivatives.
A comparison of potential synthetic paradigms is presented in the table below.
| Synthetic Approach | Potential Advantages | Research Gaps |
| Advanced Catalytic Hydrogenation | High efficiency, potential for continuous flow. google.com | Development of cheaper, more robust, and highly selective catalysts; optimization for the specific substrate. |
| Lignin Valorization | Use of renewable feedstocks, improved sustainability. researchgate.netresearchgate.net | Complex multi-step conversion processes; low yields; need for efficient lignin depolymerization and functionalization strategies. |
| Organoautocatalysis | Metal-free, mild reaction conditions, high atom economy. fau.eu | Limited examples for this specific molecular class; discovery of suitable self-catalyzing reaction pathways. |
| C-H Functionalization | Direct and atom-economical approach. | Achieving high regioselectivity on the biphenyl (B1667301) core; overcoming catalyst poisoning by the amine group. |
Exploration of New Biological Targets and Therapeutic Areas
The biphenyl and benzylamine (B48309) moieties are present in numerous biologically active molecules, suggesting that this compound is a promising scaffold for drug discovery. Research into its derivatives could unveil novel therapeutic agents.
Future research should focus on:
Anticancer Agents: Substituted aryl benzylamines have shown potent and selective inhibition of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer therapy. nih.gov Future studies should involve the synthesis and evaluation of a library of this compound derivatives to explore their potential as inhibitors of 17β-HSD3 and other cancer-related targets.
Antimicrobial Agents: N-phenethylbenzamide derivatives have demonstrated significant antimicrobial activity against various pathogenic bacteria. nih.gov Given the structural similarity, this compound-based compounds represent an unexplored area for the development of new antibiotics, particularly against drug-resistant strains. nih.gov Similarly, other amine-containing heterocyclic structures have shown promise. nih.gov
Neurological and Inflammatory Disorders: Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are being investigated for pain and inflammation. nih.gov The biphenyl structure is a key feature in some of these inhibitors. nih.gov Derivatives of this compound could be designed to target these or other enzymes involved in neuro-inflammatory pathways. Furthermore, benzenesulfonamide (B165840) compounds are known to target voltage-gated sodium channels, which are implicated in conditions like epilepsy. google.com
The table below outlines potential therapeutic areas for derivatives of this compound based on analogous structures.
| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Analogous Compounds |
| Oncology | 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) | Substituted aryl benzylamines are potent inhibitors. nih.gov |
| Infectious Diseases | Bacterial cell wall/membrane synthesis, essential enzymes | N-phenethylbenzamide and aminopyrazine derivatives show antimicrobial activity. nih.govnih.gov |
| Pain & Inflammation | Soluble Epoxide Hydrolase (sEH), Fatty Acid Amide Hydrolase (FAAH) | Benzothiazole-phenyl analogs are effective dual inhibitors. nih.gov |
| Neurological Disorders | Voltage-gated sodium channels (NaV) | Benzenesulfonamide structures are known NaV channel blockers. google.com |
Advanced Materials Development with this compound Building Blocks
The combination of a rigid, thermally stable biphenyl unit and a reactive primary amine makes this compound an attractive building block for advanced polymers and materials.
Future research directions include:
High-Performance Polymers: The biphenyl moiety can impart significant thermal stability and desirable electronic properties into a polymer backbone. acs.orgrsc.org The amine group of this compound provides a reactive handle for polymerization reactions, such as the formation of polyamides or polyimides. These new polymers could find applications in electronics, aerospace, and as high-temperature resistant materials.
Anion Exchange Membranes (AEMs): Polymers containing biphenyl and amine-derived cationic groups (like piperidinium) are being developed for AEMs used in water electrolysis and fuel cells. tandfonline.com this compound could be incorporated into such polymer backbones, with the amine serving as a precursor to the cationic functional group required for ion conduction. tandfonline.com
Functionalized Materials: The primary amine can be used to graft this compound onto the surface of other materials, thereby modifying their properties. For example, it could be used to functionalize nanoparticles or create specialty chemicals for polymer formulations. chemimpex.com Research into poly(biphenylmethylene)s has shown that the properties of such materials can be tuned by substituents, making this compound a candidate for creating polymers with specific electrical and mechanical characteristics. acs.orgibm.com
| Material Type | Potential Role of this compound | Desired Properties & Applications |
| High-Temperature Polymers | Monomer (via amine group) for polyamides, polyimides | Thermal stability, mechanical strength for aerospace, electronics. |
| Anion Exchange Membranes | Backbone component and precursor to cationic groups | High ion conductivity and chemical stability for fuel cells, water electrolysis. tandfonline.com |
| Organic Electronics | Building block for semiconducting polymers | Tunable band gap, charge mobility for organic memory devices, OFETs. acs.orgibm.com |
| Functional Coatings | Surface modifier | Enhanced adhesion, corrosion resistance, specific surface chemistry. |
Deeper Mechanistic Understanding of Complex Reactions
To fully exploit the synthetic potential of this compound, a more profound understanding of the mechanisms of reactions involving its synthesis and derivatization is essential.
Key research gaps include:
Catalytic C-H Arylation: While methods exist for the C-H arylation of benzylamines, achieving high regioselectivity remains a challenge. rsc.org Future work should employ a combination of experimental and computational studies to understand how synergistic catalytic systems can control whether functionalization occurs on the benzyl (B1604629) C-H, the amine N-H, or the aromatic rings. rsc.org
Reaction Pathway Analysis: For multi-step syntheses or one-pot reactions leading to complex derivatives, detailed mechanistic investigations are needed. This includes identifying key intermediates, transition states, and potential side reactions. For example, studies on the reactivity of amines with various electrophiles have shown that reaction pathways can be highly dependent on substituents and conditions, leading to different products. researchgate.net
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide invaluable insights into reaction energetics and pathways that are difficult to probe experimentally. researchgate.net Applying these tools to reactions involving this compound can help rationalize observed outcomes and guide the design of more efficient synthetic protocols. acs.org For instance, computational studies can elucidate whether a reaction proceeds via an anionic, radical, or concerted pathway. acs.org
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating the design and discovery of new molecules and materials.
Future applications in the context of this compound include:
Property Prediction: ML models, particularly message-passing neural networks (MPNNs), can be trained on existing chemical data to predict the physicochemical properties, biological activities, and toxicity of novel this compound derivatives. worldscientific.comresearch.googlearxiv.org This would allow researchers to perform large-scale in silico screening and prioritize the most promising candidates for synthesis, significantly reducing time and cost. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as binding affinity to a biological target or desired material characteristics.
Synthetic Route Prediction: AI tools are being developed to predict viable synthetic pathways for target molecules. Applying these tools could help chemists devise more efficient and novel routes to complex this compound derivatives.
The integration of AI/ML can create a powerful feedback loop: predictions guide experiments, and the new experimental data is used to further refine and improve the predictive models.
| AI/ML Application | Objective | Potential Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR/QSPR) | Predict biological activity or physical properties from chemical structure. worldscientific.comnih.gov | Rapidly screen virtual libraries of derivatives to identify promising drug candidates or materials. |
| Generative Modeling | Design novel molecular structures with desired properties. | Create new this compound-based molecules optimized for a specific therapeutic target or material function. |
| Reaction Prediction | Propose optimal reaction conditions and predict outcomes. | Accelerate the development of efficient and sustainable synthetic routes. |
| Toxicity Prediction | Forecast potential adverse effects in silico. nih.gov | Prioritize compounds with better safety profiles early in the discovery process. |
Q & A
Basic Research Questions
Q. What validated methods exist for synthesizing 3-Phenylbenzylamine with ≥95% purity?
- Methodology :
- Employ reductive amination of 3-phenylbenzaldehyde using ammonium acetate and sodium cyanoborohydride in methanol (reflux, 12–24 hrs). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4).
- Purify via column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water (1:3). Verify purity using melting point analysis (28°C ±1°C) and HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .
- Critical factors: Maintain anhydrous conditions to avoid side reactions; use nitrogen atmosphere during moisture-sensitive steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Record H and C NMR in CDCl₃ to confirm amine proton (δ 1.5–2.5 ppm) and aromatic regions (δ 6.8–7.5 ppm). Compare with predicted shifts using computational tools (e.g., ACD/Labs) .
- IR : Identify primary amine stretches (N–H, 3350–3500 cm⁻¹) and aromatic C–H bending (690–900 cm⁻¹). Cross-reference with NIST spectral databases .
- Mass Spectrometry : Use ESI-MS to detect molecular ion [M+H]⁺ at m/z 184.2 .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodology :
- Document all variables: solvent batch, catalyst concentration, and temperature profiles. Use calibrated equipment (e.g., thermocouples for reflux).
- Validate purity via orthogonal methods: melting point, HPLC, and H NMR integration .
- Share raw data and protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. How do electronic effects in this compound influence its reactivity compared to para-substituted analogs?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution on the aromatic ring and amine group. Compare HOMO/LUMO energies with analogs (e.g., 4-phenylbenzylamine).
- Conduct kinetic studies: Measure nucleophilic substitution rates with benzyl chloride derivatives in DMF. Use pseudo-first-order conditions and monitor via GC-MS .
- Correlate computational predictions with experimental rate constants to identify steric/electronic drivers .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Conduct a systematic review (PRISMA guidelines): Screen literature for assay conditions (cell lines, concentrations, controls). Exclude studies with unspecified purity or solvent effects .
- Replicate key experiments: Use standardized protocols (e.g., MTT assay for cytotoxicity, 48 hr exposure in HepG2 cells). Compare IC₅₀ values under identical conditions .
- Perform meta-analysis to quantify heterogeneity (I² statistic) and identify confounding variables .
Q. How can degradation pathways of this compound be characterized during long-term storage?
- Methodology :
- Accelerated stability testing: Store samples at 40°C/75% RH for 6 months. Analyze monthly via HPLC for degradation products (e.g., oxidation to nitriles or imines).
- Identify degradation products using LC-MS/MS and H NMR. Propose mechanistic pathways (e.g., autoxidation catalyzed by trace metals) .
- Mitigation: Add antioxidants (0.1% BHT) or store under argon at −20°C .
Data Contradiction Analysis
Q. How to address conflicting melting point reports (e.g., 28°C vs. 32°C) for this compound?
- Methodology :
- Step 1 : Verify purity of test samples (≥98% via HPLC) and calibration of melting point apparatus .
- Step 2 : Test polymorphic forms: Recrystallize from different solvents (ethanol vs. hexane) and analyze via XRD.
- Step 3 : Compare with high-accuracy DSC data (NIST-certified standards) to resolve discrepancies .
Experimental Design Tables
| Parameter | Optimal Conditions | Evidence Source |
|---|---|---|
| Synthesis Purity | ≥98% (HPLC, recrystallized) | |
| Stability Storage | −20°C under argon | |
| Melting Point Validation | DSC (10°C/min, N₂ atmosphere) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
